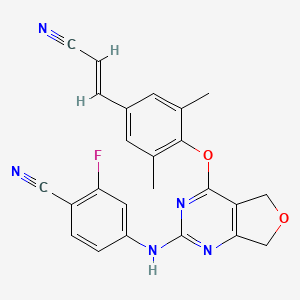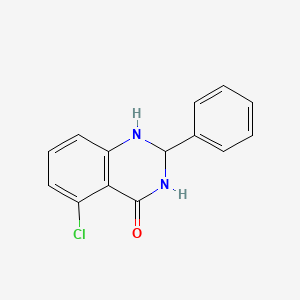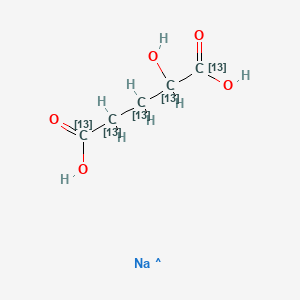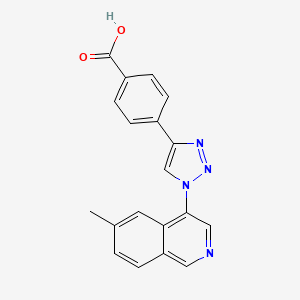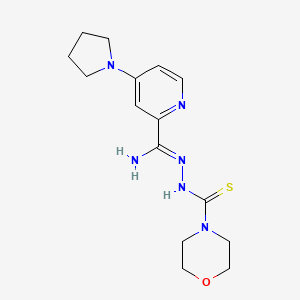
Antitubercular agent-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitubercular agent-21 is a novel compound developed for the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in combating drug-resistant strains of tuberculosis, making it a significant advancement in the field of antitubercular therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-21 involves multiple steps, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These reactions are carried out under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using microwave irradiation and one-pot multicomponent reactions. These methods are efficient and cost-effective, allowing for the mass production of the compound .
化学反应分析
Types of Reactions: Antitubercular agent-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antitubercular activity .
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, ethanol, and various substituted hydrazine hydrates. The reactions are typically carried out at room temperature or under mild heating conditions .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced efficacy against Mycobacterium tuberculosis .
科学研究应用
Antitubercular agent-21 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel compounds with potential antitubercular activity.
Biology: Studied for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Investigated for its potential as a treatment for drug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
作用机制
Antitubercular agent-21 works by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, making it highly effective against drug-resistant strains .
相似化合物的比较
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Moxifloxacin
Uniqueness: Antitubercular agent-21 stands out due to its ability to combat multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action and high efficacy make it a valuable addition to the arsenal of antitubercular drugs .
属性
分子式 |
C15H22N6OS |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-[(Z)-[amino-(4-pyrrolidin-1-ylpyridin-2-yl)methylidene]amino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C15H22N6OS/c16-14(18-19-15(23)21-7-9-22-10-8-21)13-11-12(3-4-17-13)20-5-1-2-6-20/h3-4,11H,1-2,5-10H2,(H2,16,18)(H,19,23) |
InChI 键 |
OOLGZGWLDJHHPK-UHFFFAOYSA-N |
手性 SMILES |
C1CCN(C1)C2=CC(=NC=C2)/C(=N/NC(=S)N3CCOCC3)/N |
规范 SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=NNC(=S)N3CCOCC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


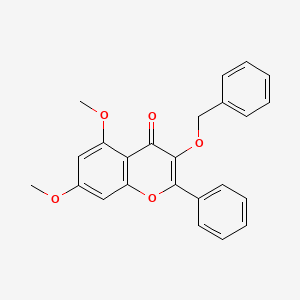
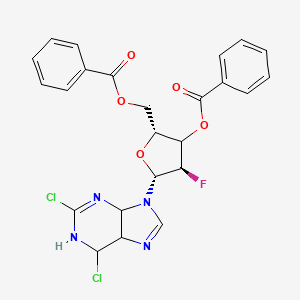
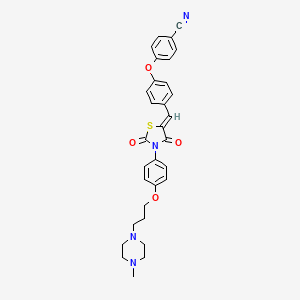


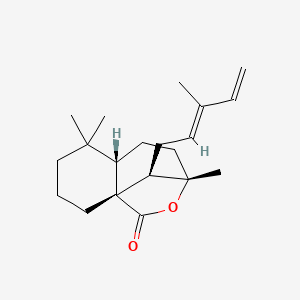
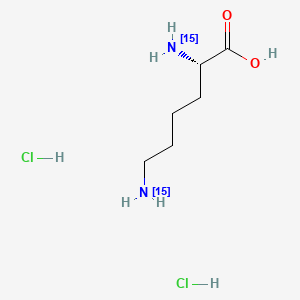

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
